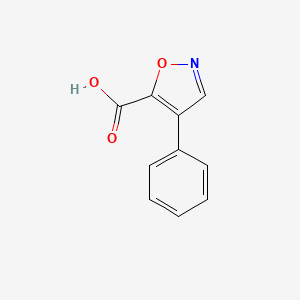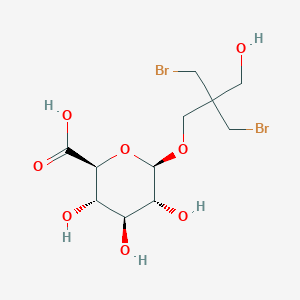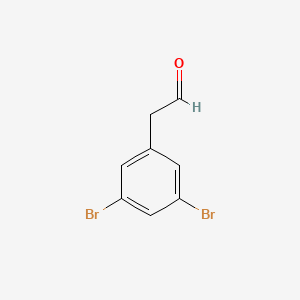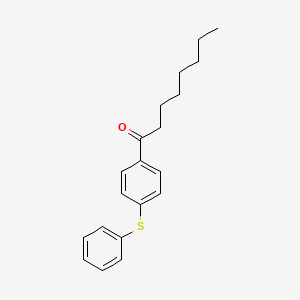
4-(Phenylthio)octanophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylthio)octanophenone is an organic compound with the molecular formula C20H24OS. It is characterized by a phenylthio group attached to the fourth carbon of an octanophenone chain. This compound is known for its low solubility in water and is typically utilized in organic solvents for chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(Phenylthio)octanophenone involves several steps. One common method includes the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the efficiency and yield of the synthetic process. This includes the use of recyclable reaction materials, solvents, and water, making the process environmentally friendly by minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylthio)octanophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
4-(Phenylthio)octanophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Phenylthio)octanophenone involves its interaction with specific molecular targets and pathways. The phenylthio group plays a crucial role in its reactivity and interactions. The compound can modulate various biochemical pathways, depending on its specific application and the environment in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Phenylthio)benzenethiol
- 4-(Phenylthio)benzaldehyde
- 4-(Phenylthio)acetophenone
Uniqueness
4-(Phenylthio)octanophenone is unique due to its specific structure, which includes a phenylthio group attached to an octanophenone chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C20H24OS |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1-(4-phenylsulfanylphenyl)octan-1-one |
InChI |
InChI=1S/C20H24OS/c1-2-3-4-5-9-12-20(21)17-13-15-19(16-14-17)22-18-10-7-6-8-11-18/h6-8,10-11,13-16H,2-5,9,12H2,1H3 |
InChI-Schlüssel |
JNGALPZRHWQEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

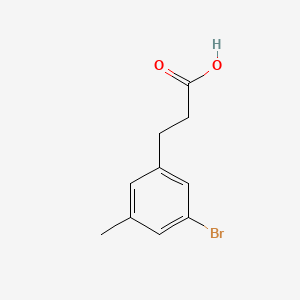
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)

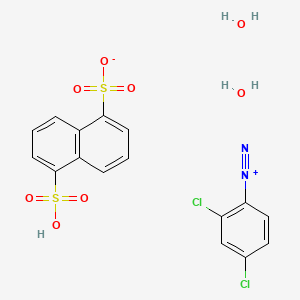
![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
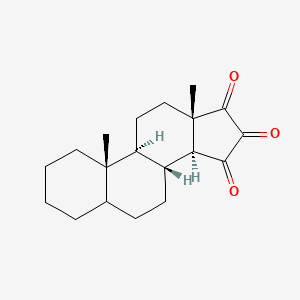
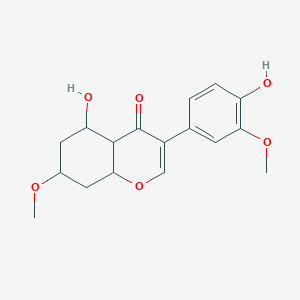
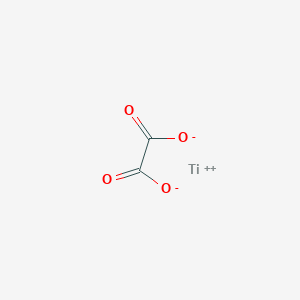
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)
